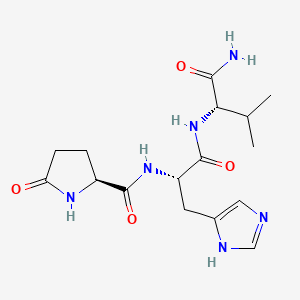
L-Valinamide, 5-oxo-L-prolyl-L-histidyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of L-Valinamide, 5-oxo-L-prolyl-L-histidyl- typically involves the formation of peptide bonds between the constituent amino acids. The process generally includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents like carbodiimides to facilitate the formation of peptide bonds.
Coupling Reaction: The activated carboxyl group of one amino acid reacts with the amino group of another amino acid to form a peptide bond.
Deprotection: The protecting groups are removed to yield the final product.
Analyse Des Réactions Chimiques
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It is used to study protein-protein interactions and enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of L-Valinamide, 5-oxo-L-prolyl-L-histidyl- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- can be compared with other similar compounds such as:
L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl-: This compound also belongs to the class of dipeptides and has similar structural features.
5-Oxo-L-prolyl-L-histidyl-L-prolinamide:
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- stands out due to its unique combination of amino acids and the specific sequence in which they are arranged, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
27058-71-5 |
|---|---|
Formule moléculaire |
C16H24N6O4 |
Poids moléculaire |
364.40 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24N6O4/c1-8(2)13(14(17)24)22-16(26)11(5-9-6-18-7-19-9)21-15(25)10-3-4-12(23)20-10/h6-8,10-11,13H,3-5H2,1-2H3,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)(H,22,26)/t10-,11-,13-/m0/s1 |
Clé InChI |
FEASPYKJFHQYGM-GVXVVHGQSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
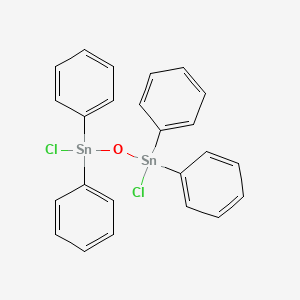

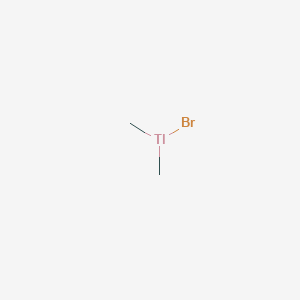
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)





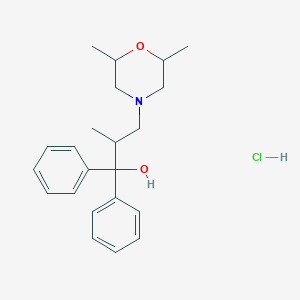
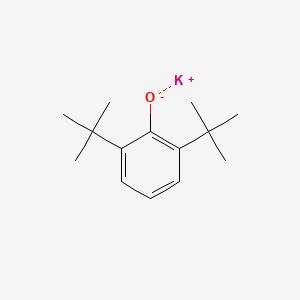
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)

